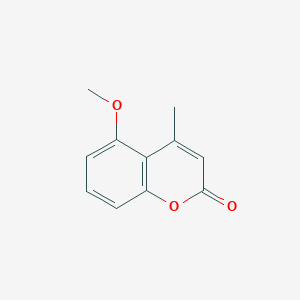

5-methoxy-4-methyl-2H-chromen-2-one

Description

General Overview of the Chromenone and Coumarin (B35378) Core Structures in Chemical Research

Chromenones and coumarins are classes of organic compounds that feature a benzopyran-2-one or benzopyran-4-one core structure, respectively. researchgate.netwikipedia.org Coumarin, or 2H-chromen-2-one, consists of a benzene (B151609) ring fused to an α-pyrone ring and is a well-known scaffold in medicinal chemistry and materials science. wikipedia.org These core structures are found in a variety of natural products and are known for their diverse biological activities. nih.govmdpi.com

The versatility of the coumarin and chromone (B188151) skeletons allows for a wide range of chemical modifications, leading to a vast library of derivatives with distinct properties. nih.gov These compounds have been investigated for their potential as anticoagulants, anticancer agents, anti-inflammatory agents, and fluorescent probes. wikipedia.orgnih.govresearchgate.net The synthesis of coumarins can be achieved through various methods, including the Perkin reaction, Pechmann condensation, and Kostanecki acylation. wikipedia.org

Table 1: Core Chemical Structures

| Name | Core Structure |

| Chromone | Benzopyran-4-one |

| Coumarin | Benzopyran-2-one |

Significance of the 5-Methoxy and 4-Methyl Substituent Pattern in Coumarin Derivatives for Research Applications

The specific placement of substituents on the coumarin ring profoundly influences the molecule's physical, chemical, and biological properties. nih.gov The presence of a methyl group at the C-4 position and a methoxy (B1213986) group at the C-5 position in the coumarin ring, as seen in 5-methoxy-4-methyl-2H-chromen-2-one, is a subject of research interest.

The methyl group at the 4-position is a common feature in many synthetic coumarins and can impact the molecule's reactivity and biological interactions. nih.gov For instance, studies on various 4-methylcoumarin (B1582148) derivatives have explored their potential as antioxidant and chemotherapeutic agents. jst.go.jp

The combination of both a 4-methyl and a 5-methoxy group creates a unique electronic and steric environment on the coumarin scaffold. This specific substitution pattern can lead to novel pharmacological activities and photophysical properties, making this compound and related compounds valuable tools in chemical and biological research.

Table 2: Investigated Properties of Substituted Coumarins

| Substituent | Position | Investigated Properties/Applications |

| Methyl | 4 | Antioxidant, Chemotherapeutic |

| Methoxy | 7 | Fluorescence Enhancement, Anti-Androgen Receptor Activity |

| Methoxy | 5 | Alteration of Electronic Properties, Pharmacological Activity |

Structure

3D Structure

Properties

Molecular Formula |

C11H10O3 |

|---|---|

Molecular Weight |

190.19 g/mol |

IUPAC Name |

5-methoxy-4-methylchromen-2-one |

InChI |

InChI=1S/C11H10O3/c1-7-6-10(12)14-9-5-3-4-8(13-2)11(7)9/h3-6H,1-2H3 |

InChI Key |

NKJPXVBWROWYSW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)OC2=C1C(=CC=C2)OC |

Origin of Product |

United States |

Advanced Synthetic Strategies and Methodologies for 5 Methoxy 4 Methyl 2h Chromen 2 One and Its Derivatives

Established Condensation Reactions in Chromenone Synthesis

The Pechmann condensation is a cornerstone in the synthesis of coumarins, providing a reliable route to 4-methyl substituted derivatives like 5-methoxy-4-methyl-2H-chromen-2-one.

Pechmann Condensation Protocols and Mechanistic Insights

The Pechmann condensation involves the reaction of a phenol (B47542) with a β-ketoester under acidic conditions. wikipedia.orgresearchgate.net For the synthesis of this compound, 3-methoxyphenol (B1666288) is condensed with ethyl acetoacetate (B1235776). The reaction mechanism is believed to proceed through an initial transesterification, followed by an intramolecular electrophilic attack of the activated carbonyl group onto the aromatic ring, and subsequent dehydration to form the chromenone ring. wikipedia.orgresearchgate.net Theoretical studies suggest that the reaction proceeds via the oxo-form rather than the enolic-form of the β-ketoester. wikipedia.org The condensation of 3-methoxyphenol with ethyl acetoacetate has been shown to selectively yield the desired coumarin (B35378) without demethylation, which can be an issue in some conventional methods. clockss.org

The reaction is versatile, and with highly activated phenols like resorcinol (B1680541), it can be carried out under milder conditions. wikipedia.org However, for less reactive phenols, harsher conditions are often necessary. wikipedia.org

Optimization of Catalytic Systems and Reaction Conditions for Enhanced Yields and Selectivity

Significant research has focused on optimizing the Pechmann condensation to improve yields and selectivity while using more environmentally friendly catalysts and conditions. A variety of catalysts have been explored, including:

Solid Acid Catalysts: Heterogeneous solid acid catalysts like Amberlyst-15, zeolite β, and sulfonic acid functionalized hybrid silica (B1680970) have been investigated. mdpi.com Amberlyst-15, in particular, has shown high activity, yielding 4-methylcoumarin (B1582148) in good yields. mdpi.com Sulfonated mesoporous silica has also demonstrated high activity and selectivity in the Pechmann condensation of resorcinol with ethyl acetoacetate, achieving over 98% yield of 7-hydroxy-4-methyl coumarin. researchgate.net

Lewis Acids: Lewis acids such as InCl₃, FeCl₃·6H₂O, SnCl₂·2H₂O, and AlCl₃ are effective catalysts. researchgate.netresearchgate.netmdpi.com For instance, InCl₃ (3 mol%) has been used in a high-speed ball mill mixer for the solvent-free synthesis of 4-methylcoumarins, affording good yields in short reaction times. mdpi.combookpi.org

Nanoparticles: Ti(IV)-doped ZnO nanoparticles (Zn₀.₉₂₅Ti₀.₀₇₅O) have been shown to be efficient and recyclable heterogeneous catalysts for the Pechmann condensation, with a 10 mol% catalyst loading proving optimal. nih.govacs.org

Other Catalysts: Fly ash, a byproduct from thermal power stations, has been utilized as an economical and green catalyst under microwave irradiation.

Optimization studies often involve adjusting parameters like catalyst loading, reaction temperature, and time. For example, with Zn₀.₉₂₅Ti₀.₀₇₅O nanoparticles, increasing the catalyst amount from 5 mol% to 10 mol% significantly increased the yield, with no further improvement at 15 mol%. nih.govacs.org Similarly, in microwave-assisted synthesis using SnCl₂·2H₂O, a reaction time of 260 seconds was found to be optimal. rasayanjournal.co.in

Table 1: Comparison of Catalytic Systems in Pechmann Condensation

| Catalyst | Substrates | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Amberlyst-15 | Phenol, Ethyl Acetoacetate | Microwave, Solvent-free | 43 | mdpi.com |

| Zn₀.₉₂₅Ti₀.₀₇₅O | Phloroglucinol, Ethyl Acetoacetate | 110°C, 10 mol% catalyst | 88 | nih.govacs.org |

| InCl₃ | m-Methoxyphenol, Ethyl Acetoacetate | Ball mill, room temp., 20 min | 80 | mdpi.com |

| SnCl₂·2H₂O | Resorcinol, Ethyl Acetoacetate | Microwave, 800W, 260s | 55.25 | rasayanjournal.co.inui.ac.id |

| Sulfonated Mesoporous Silica | Resorcinol, Ethyl Acetoacetate | 120°C, 2h | >98 | researchgate.net |

| Fly Ash | Phenols, β-ketoesters | Microwave, 300W, Solvent-free | Good to excellent |

Tailored Alkylation and Substitution Reactions on the Chromenone Core

Further functionalization of the this compound core can be achieved through various alkylation and substitution reactions. The C4-methyl group is a common site for such modifications. For instance, the methyl group can be a precursor for further synthetic transformations.

While specific examples for this compound are not extensively detailed in the provided results, the principles of Friedel-Crafts alkylation and acylation are relevant. These reactions typically involve an electrophilic aromatic substitution mechanism where an alkyl or acyl group is introduced onto the benzene (B151609) ring. However, the presence of the electron-donating methoxy (B1213986) group and the pyrone ring will influence the regioselectivity of such substitutions. It's important to note that Friedel-Crafts reactions have limitations, including the possibility of polyalkylation and rearrangements.

Contemporary Approaches in Synthesis of Coumarin Hybrids and Conjugates

Modern synthetic methods focus on improving reaction kinetics, efficiency, and environmental friendliness. Microwave-assisted synthesis and one-pot methodologies have emerged as powerful tools in the synthesis of coumarin derivatives and their hybrids.

Microwave-Assisted Synthesis Techniques for Expedited Reaction Kinetics

Microwave irradiation has been widely adopted for the synthesis of coumarins, offering significant advantages over conventional heating methods, including shorter reaction times, higher yields, and often solvent-free conditions. eurekaselect.combenthamdirect.comnih.gov The Pechmann condensation, in particular, benefits from microwave assistance. For example, the synthesis of 7-hydroxy-4-methyl coumarin using SnCl₂·2H₂O as a catalyst under microwave irradiation was optimized to a reaction time of just 260 seconds. rasayanjournal.co.inui.ac.id Another study reported the use of FeF₃ as a catalyst for the Pechmann condensation under solvent-free microwave conditions, highlighting the efficiency of this approach. benthamdirect.comnih.gov

Microwave-assisted synthesis has also been employed in the preparation of complex coumarin derivatives, including conjugates with other heterocyclic rings like benzimidazole (B57391) and pyrazole. nih.gov These methods drastically reduce reaction times from hours to minutes and can lead to increased product yields. nih.gov

Table 2: Microwave-Assisted Synthesis of Coumarin Derivatives

| Reaction Type | Catalyst | Conditions | Advantages | Reference |

|---|---|---|---|---|

| Pechmann Condensation | FeF₃ | Solvent-free, Microwave | Rapid, efficient, one-pot | benthamdirect.comnih.gov |

| Pechmann Condensation | SnCl₂·2H₂O | Solvent-free, 800W Microwave | 260 seconds reaction time | rasayanjournal.co.inui.ac.id |

| Condensation | - | Ethanol, Microwave | Reduced reaction time (6-8 min vs 3-4 h), Increased yield (up to 94%) | nih.gov |

| Pechmann Condensation | Fly Ash | Solvent-free, 300W Microwave | Economical, green |

Biogenic Nanoparticle Catalysis in Derivatization Processes

The use of biogenic nanoparticles as catalysts represents a green and sustainable approach in the synthesis of coumarin derivatives. These catalysts, synthesized using biological entities like plant extracts or microorganisms, offer high efficiency, reusability, and often milder reaction conditions compared to conventional catalysts.

A notable application involves the synthesis of 3-((phenyl)(ethylamino)methyl)-4-hydroxy-2H-chromen-2-one derivatives using zinc oxide (ZnO) nanoparticles synthesized via a biogenic route. chimicatechnoacta.ruchimicatechnoacta.ru In this method, a multi-component reaction between 4-hydroxycoumarin, various aromatic aldehydes, and ethylamine (B1201723) is catalyzed by the biogenic ZnO nanoparticles. chimicatechnoacta.ru The reactions are typically carried out in an aqueous medium, highlighting the environmentally friendly nature of this protocol. chimicatechnoacta.ru The catalyst's Lewis acidic nature, large surface area, and high pore volume contribute to its effectiveness. chimicatechnoacta.ru Furthermore, these biogenic ZnO nanoparticles can be recovered and reused multiple times without a significant loss in their catalytic activity. researchgate.net

Other biogenic or nano-catalytic systems have also been explored for the synthesis of diverse coumarin structures. For instance, graphene oxide nanoparticles (GONPs), prepared through a microwave-assisted carbonization of sugar, have been employed as a metal-free, heterogeneous catalyst for synthesizing bioactive benzylpyrazolyl coumarin derivatives. nih.gov This process occurs under relatively mild thermal conditions (50 °C) in ethanol. nih.gov Similarly, magnetic nanoparticles such as ZnFe2O4 have been utilized for the Pechmann condensation of phenols with β-ketoesters to produce coumarin derivatives under solvent-free conditions at 80°C, with product yields ranging from 85-98%. jsynthchem.com

The table below summarizes various nanoparticle-catalyzed reactions for the synthesis of coumarin derivatives.

| Catalyst | Reactants | Product Type | Key Features |

| Biogenic ZnO Nanoparticles | 4-hydroxycoumarin, Aromatic aldehyde, Ethylamine | 3-((phenyl)(ethylamino)methyl)-4-hydroxy-2H-chromen-2-one derivatives | Green synthesis, Reusable catalyst, Aqueous medium. chimicatechnoacta.ruchimicatechnoacta.ru |

| Graphene Oxide Nanoparticles (GONPs) | Not specified | Benzylpyrazolyl coumarin derivatives | Metal-free, Heterogeneous, Reusable catalyst. nih.gov |

| ZnFe2O4 Nanoparticles | Phenols, Ethyl or Methyl acetoacetate | Substituted 4-methyl-2H-chromen-2-ones | Solvent-free, High yields (85-98%), Reusable magnetic catalyst. jsynthchem.com |

| Fe3O4@Boehmite-NH2-CoII NPs | Resorcinol, Ethyl acetoacetate | Substituted 4-methyl-2H-chromen-2-ones | Magnetic core-shell nanoparticles. nih.gov |

Click Chemistry and Other Coupling Reactions for Complex Coumarin Architectures

"Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for constructing complex and functionalized coumarin architectures. nih.govnih.gov This reaction is known for its high efficiency, mild reaction conditions, and tolerance of a wide range of functional groups, making it ideal for conjugating coumarin moieties to other molecules. nih.govglenresearch.com

A common strategy involves the synthesis of an azido-functionalized coumarin, which can then be "clicked" onto a terminal alkyne. For example, 7-methoxy- and 7-(diethylamino)-coumarins bearing an azido (B1232118) group have been synthesized and subsequently conjugated with a closo-dodecaborate derivative containing a terminal alkyne group via a CuI-catalyzed reaction. nih.gov This approach has been used to create fluorescent conjugates. nih.gov Similarly, 3-azidocoumarins have been used as pro-fluorescent labels; the azide (B81097) form is weakly fluorescent, but upon reaction with an alkyne to form a 1,2,3-triazole ring, the fluorescence is significantly enhanced. glenresearch.com This "turn-on" fluorescence is valuable for monitoring reactions and for bio-imaging applications. glenresearch.comsigmaaldrich.com The CuAAC reaction has also been employed to link coumarins to peptides, creating novel peptide-coumarin conjugates with potential biological applications. nih.gov

Beyond click chemistry, various transition metal-catalyzed cross-coupling reactions are instrumental in the regioselective functionalization of the coumarin core to build complex structures. encyclopedia.pub These methods often proceed via C-H bond activation. encyclopedia.pub

Heck Coupling: Palladium-catalyzed oxidative Heck coupling reactions have been used to introduce aryl groups at the C-4 position of the coumarin ring, yielding 4-arylcoumarins (neoflavones). encyclopedia.pub

Suzuki Cross-Coupling: This reaction is another key method for creating carbon-carbon bonds, often used in the synthesis of coumarin derivatives. nih.gov

Rhodium-Catalyzed Annulation: An efficient annulation of phenolic acetates with acrylates can be achieved using a [Rh2(OAc)4] catalyst to produce coumarin derivatives with high regioselectivity. organic-chemistry.org

The table below provides an overview of these advanced coupling strategies for creating complex coumarin-based molecules.

| Reaction Type | Coumarin Precursor | Coupling Partner | Catalyst/Reagents | Resulting Architecture |

| Click Chemistry (CuAAC) | Azido-functionalized coumarins (e.g., 3-azido-7-diethylaminocoumarin) | Alkyne-functionalized molecules (e.g., closo-dodecaborate, peptides) | Copper(I) source (e.g., CuI, CuSO4/Sodium Ascorbate) | Coumarin-triazole conjugates. nih.govnih.gov |

| Click Chemistry (CuAAC) | 3-Azidocoumarin | Terminal alkyne | Copper catalyst | Fluorescent coumarin-triazole adduct. glenresearch.com |

| Oxidative Heck Coupling | Coumarin | Arylboronic acid | Palladium catalyst (e.g., Pd(OPiv)2) | 4-Arylcoumarin. encyclopedia.puborganic-chemistry.org |

| Rhodium-Catalyzed Annulation | Phenolic acetate | Acrylate | [Rh2(OAc)4], Formic acid, NaOAc | Coumarin derivative. organic-chemistry.org |

Comprehensive Spectroscopic and Advanced Analytical Investigations of 5 Methoxy 4 Methyl 2h Chromen 2 One and Its Analogs

Detailed Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, serves as a fundamental tool for identifying the functional groups and confirming the molecular structure of coumarins.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis and Molecular Structure Confirmation

FTIR spectroscopy is instrumental in identifying the characteristic vibrational modes of the functional groups within 5-methoxy-4-methyl-2H-chromen-2-one. The presence of the α,β-unsaturated lactone ring, a hallmark of the coumarin (B35378) scaffold, is confirmed by a strong carbonyl (C=O) stretching absorption typically observed in the range of 1700-1750 cm⁻¹. For analogous coumarin derivatives, this peak can be seen around 1681-1772 cm⁻¹. ceon.rsresearchgate.net The C=C stretching vibrations of the aromatic ring and the pyrone ring usually appear in the 1620-1476 cm⁻¹ region. acs.org

The methoxy (B1213986) group (-OCH₃) exhibits a characteristic C-O stretching band, while the methyl group (-CH₃) is identified by its symmetric and asymmetric stretching and bending vibrations. The aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while out-of-plane bending vibrations, which can provide information about the substitution pattern of the benzene (B151609) ring, appear in the fingerprint region (below 1000 cm⁻¹). biomedscidirect.cominstanano.com This fingerprint region is unique for each molecule and aids in the definitive identification of the compound. biomedscidirect.com

Table 1: Characteristic FTIR Absorption Bands for Coumarin Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| C=O (Lactone) | Stretching | 1700-1750 | ceon.rsresearchgate.net |

| C=C (Aromatic/Pyrone) | Stretching | 1620-1476 | acs.org |

| C-O (Methoxy) | Stretching | 1087-1124 (secondary) | instanano.com |

| C-H (Aromatic) | Stretching | >3000 | biomedscidirect.com |

| C-H (Aromatic) | Out-of-plane Bending | 650-900 | instanano.com |

Raman Spectroscopy for Complementary Vibrational Mode Analysis

Raman spectroscopy offers a complementary perspective to FTIR, particularly for non-polar bonds and symmetric vibrations. For the parent coumarin molecule, characteristic Raman peaks are observed at approximately 813, 1175, 1267, 1431, 1588, and 1665 cm⁻¹. rsc.org These bands correspond to various vibrational modes, including ring breathing and deformations of the lactone and aryl rings. scientific.net In substituted coumarins like this compound, the Raman spectrum would be expected to show shifts and additional bands corresponding to the methoxy and methyl substituents. For instance, the symmetrical breathing of the lactone and aryl rings can be observed. scientific.net The analysis of these vibrations provides further confirmation of the molecular structure.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the definitive structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of each atom.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Constant Analysis

The ¹H NMR spectrum of this compound provides a wealth of structural information. The chemical shifts (δ) of the protons are indicative of their electronic environment. libretexts.org The aromatic protons on the benzene ring will typically appear as multiplets in the downfield region (around 6.5-8.0 ppm), with their specific shifts and coupling patterns determined by the substitution pattern. For example, in 7-methoxy-4-methylcoumarin, the aromatic protons appear at δ 6.70-7.59 ppm. rsc.org

The vinylic proton at the C3 position of the pyrone ring is expected to resonate as a singlet, while the methyl protons at C4 will also appear as a singlet, typically in the range of δ 2.3-2.5 ppm. rsc.org The methoxy protons will present as a sharp singlet further downfield, usually around δ 3.8-3.9 ppm. rsc.org

Coupling constants (J), which describe the interaction between neighboring protons, are crucial for determining their relative positions. organicchemistrydata.orgiastate.edu For instance, ortho-coupled protons on the aromatic ring typically exhibit J values of 7-9 Hz, while meta-coupling is smaller (2-3 Hz) and para-coupling is often negligible. iastate.edu

Table 2: Representative ¹H NMR Data for Substituted Coumarins

| Proton | Typical Chemical Shift (δ, ppm) | Multiplicity | Typical Coupling Constant (J, Hz) | Reference |

|---|---|---|---|---|

| Aromatic-H | 6.5-8.0 | m, d, dd | ortho: 7-9, meta: 2-3 | rsc.orgrsc.org |

| C3-H | ~6.1 | s | N/A | rsc.org |

| C4-CH₃ | 2.3-2.5 | s | N/A | rsc.org |

| OCH₃ | 3.8-3.9 | s | N/A | rsc.org |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Assignment

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. hebmu.edu.cn Each unique carbon atom gives rise to a distinct signal. The carbonyl carbon (C2) of the lactone ring is the most deshielded, typically appearing in the range of δ 160-162 ppm. rsc.orgceon.rs The quaternary carbon C4 is also significantly downfield.

The aromatic and vinylic carbons resonate in the region of approximately δ 100-155 ppm. rsc.org The chemical shifts of the substituted aromatic carbons are influenced by the electronic effects of the methoxy group. The methyl carbon at C4 and the methoxy carbon will appear in the upfield region of the spectrum, with the methyl carbon being the most shielded. For similar coumarin structures, the methyl carbon signal is around δ 18-21 ppm, and the methoxy carbon signal is around δ 55-56 ppm. rsc.org

Table 3: Representative ¹³C NMR Data for Substituted Coumarins

| Carbon | Typical Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| C2 (C=O) | 160-162 | rsc.orgceon.rs |

| Aromatic/Vinylic Carbons | 100-155 | rsc.org |

| OCH₃ | 55-56 | rsc.org |

| C4-CH₃ | 18-21 | rsc.org |

Advanced Multidimensional NMR Techniques for Conformational and Stereochemical Insights

To unambiguously assign all proton and carbon signals and to understand the through-bond and through-space connectivities, a suite of two-dimensional (2D) NMR experiments is employed. pr.ac.rs

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to trace the connectivity of proton spin systems within the molecule. youtube.com For this compound, COSY would confirm the coupling between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. libretexts.org It is invaluable for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. youtube.com HMBC is crucial for identifying quaternary carbons and for connecting different spin systems. For example, correlations from the methyl protons to C3, C4, and C4a, and from the methoxy protons to C5 would definitively establish the positions of these substituents on the coumarin framework. acs.orgpr.ac.rs

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space interactions between protons that are close to each other, providing insights into the molecule's conformation and the spatial arrangement of substituents. pr.ac.rs For instance, a NOESY correlation between the C4-methyl protons and the H5 proton would confirm their proximity on the same side of the molecule. ceon.rs

By combining the data from these advanced NMR experiments, a complete and unambiguous structural assignment of this compound and its analogs can be achieved. science.gov

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy by measuring the mass-to-charge ratio (m/z) to the third or fourth decimal place. researchgate.net This level of precision allows for the confident assignment of molecular formulas to parent ions and their fragments, which is a significant advantage over low-resolution mass spectrometry where nominal mass measurements can lead to ambiguous assignments. nih.gov In the analysis of coumarin derivatives, HRMS is invaluable for elucidating complex fragmentation pathways.

The fundamental fragmentation pattern of the coumarin core under electron ionization (EI) typically involves the loss of a neutral carbon monoxide (CO) molecule (28 Da) from the α-pyrone ring. benthamopen.comnih.gov This process results in the formation of a stable benzofuran (B130515) radical cation. benthamopen.com Subsequent fragmentations can occur from this intermediate. benthamopen.comnih.gov

For substituted coumarins like this compound, the fragmentation pathway is influenced by the nature and position of the substituents. The initial fragmentation often remains the loss of CO from the lactone ring. Following this, the methoxy and methyl groups can direct further fragmentation. For instance, methoxy-substituted coumarins can undergo the loss of a methyl radical (•CH₃) from the methoxy group or the elimination of a formyl radical (•CHO) or formaldehyde (B43269) (CH₂O). The fragmentation of warfarin, a complex coumarin derivative, has shown that cleavage of side chains is a predominant route. kobv.de Based on the general principles observed for related structures, a proposed fragmentation pathway for this compound would likely involve the initial loss of CO, followed by cleavages related to the methoxy group.

A plausible fragmentation pathway for this compound (C₁₁H₁₀O₃, Exact Mass: 190.06299 u) is detailed in the table below.

| Proposed Fragment Ion | Formula | Calculated Exact Mass (m/z) | Proposed Neutral Loss |

|---|---|---|---|

| [M]+• | C₁₁H₁₀O₃ | 190.0630 | - |

| [M - CO]+• | C₁₀H₁₀O₂ | 162.0681 | CO |

| [M - CO - •CH₃]+ | C₉H₇O₂ | 147.0446 | CO, •CH₃ |

| [M - CO - H₂O]+• | C₁₀H₈O | 144.0575 | CO, H₂O |

| [M - •CHO]+ | C₁₀H₉O₂ | 161.0603 | •CHO |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides significant insights into the electronic structure of coumarin derivatives. The absorption spectrum of the basic coumarin skeleton is characterized by two distinct absorption bands in the UV region, which are attributed to π-π* electronic transitions. nih.gov These transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system of the benzopyrone structure. nih.gov The environment, particularly solvent polarity, and the electronic nature of substituents on the coumarin ring can significantly influence the position (λmax) and intensity of these absorption bands. acs.org

The introduction of substituents onto the coumarin framework alters the electronic distribution and the extent of conjugation, leading to shifts in the absorption maxima. Electron-donating groups (auxochromes), such as hydroxyl (-OH) or methoxy (-OCH₃) groups, typically cause a bathochromic shift (a shift to longer wavelengths) and an increase in molar absorptivity. This is due to the extension of the conjugated system through the lone pair of electrons on the oxygen atom, which raises the energy of the highest occupied molecular orbital (HOMO). The 5-methoxy group in the target compound is expected to produce such a bathochromic shift. The methyl group at the 4-position also contributes a mild electron-donating effect through hyperconjugation.

The effect of substitution on the UV-Vis absorption of coumarins is illustrated in the table below, which compiles data for various analogs. An increase in solvent polarity also tends to cause a bathochromic shift for these π-π* transitions. nih.gov

| Compound | Substituents | Solvent | Absorption Maxima (λmax, nm) | Reference |

|---|---|---|---|---|

| Coumarin | None | Ethanol | ~274, ~311 | General Literature |

| Coumarin-3-carbaldehyde | 3-CHO | - | ~305, ~350 | nih.gov |

| 4-Methyl-7-hydroxycoumarin | 4-CH₃, 7-OH | Methanol | ~322 | Inferred from arkat-usa.org |

| 4-Chloromethyl-7-hydroxyl-coumarin | 4-CH₂Cl, 7-OH | - | 323 | arkat-usa.org |

| 7-Dimethylamino-4-methylcoumarin | 4-CH₃, 7-N(CH₃)₂ | Methanol | ~373 | Inferred from nih.gov |

Single-Crystal X-ray Diffraction for Solid-State Molecular Conformation and Crystal Packing Analysis

While specific crystal structure data for this compound is not available, the analysis of its close positional isomer, 6-methoxy-4-methyl-2H-chromen-2-one, offers significant insights. nih.gov The study revealed that the entire molecule is nearly planar, with only a minor deviation of 0.116 (3) Å from the least-squares plane defined by the non-hydrogen atoms. nih.gov This planarity is a common feature of the coumarin ring system. researchgate.netnih.gov

In the crystal lattice of the 6-methoxy analog, adjacent molecules are linked into chains along the nih.gov direction via intermolecular C—H⋯O hydrogen bonds. nih.gov Such non-covalent interactions are crucial in dictating the supramolecular architecture of molecular crystals. In other coumarin derivatives, such as 7-hydroxy-4-methyl-2H-chromen-2-one monohydrate, the crystal packing is stabilized by a combination of O—H⋯O hydrogen bonds and π–π stacking interactions between the aromatic rings of adjacent molecules. researchgate.net The planarity of the coumarin core facilitates efficient stacking. It is highly probable that the crystal structure of this compound would also be characterized by a largely planar molecule, with crystal packing governed by a network of weak C—H⋯O hydrogen bonds and potential π–π interactions.

The crystallographic data for the closely related 6-methoxy-4-methyl-2H-chromen-2-one is presented below. nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₁₀O₃ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.2554 (2) |

| b (Å) | 8.0880 (2) |

| c (Å) | 8.5450 (2) |

| α (°) | 112.988 (1) |

| β (°) | 90.234 (1) |

| γ (°) | 93.873 (1) |

| Volume (ų) | 460.31 (2) |

| Z (Molecules per unit cell) | 2 |

Mechanistic Studies of Chemical Transformations and Reactivity of 5 Methoxy 4 Methyl 2h Chromen 2 One

Investigation of Oxidation and Reduction Potentials and Their Chemical Implications

The electrochemical characteristics of coumarin (B35378) derivatives are fundamental to understanding their reactivity, particularly in the context of designing electron transfer-based synthetic methodologies and elucidating their roles in biological systems. While specific data for 5-methoxy-4-methyl-2H-chromen-2-one is not extensively documented, studies on analogous 4-methylcoumarins provide a framework for its expected behavior.

The oxidation and reduction potentials of coumarins are influenced by the nature and position of substituents on the bicyclic ring system. Electron-donating groups, such as the methoxy (B1213986) group at the C-5 position, are known to lower the oxidation potential, making the molecule more susceptible to oxidation. Conversely, the electron-withdrawing nature of the lactone carbonyl group influences the reduction potential. These electrochemical properties are critical in predicting the compound's behavior in reactions involving single-electron transfer (SET) processes and in designing electrochemical syntheses. The potentials also offer insights into the molecule's ability to act as a pro-oxidant or antioxidant.

Exploration of Regioselective and Stereoselective Functionalization of the Chromenone System

The functionalization of the this compound scaffold can be directed to several positions, with the outcome being highly dependent on the reaction conditions and reagents employed. The C-3 position of the coumarin ring is a common site for electrophilic substitution, a reaction that can be influenced by the electronic effects of the substituents on the benzenoid ring.

Research into related 4-methylcoumarins has demonstrated the feasibility of various transformations. For instance, the Pechmann condensation, a classical method for coumarin synthesis, can be adapted to introduce diversity. Furthermore, multicomponent reactions involving 4-methylcoumarin (B1582148) derivatives have been shown to yield complex heterocyclic systems with a high degree of regioselectivity. The presence of the methoxy group at C-5 and the methyl group at C-4 in this compound would be expected to electronically and sterically influence the regioselectivity of such reactions. For example, in electrophilic aromatic substitution reactions, the C-6 and C-8 positions are activated by the C-5 methoxy group, presenting opportunities for regioselective functionalization.

Stereoselective functionalization often involves reactions at the C-3/C-4 double bond or the use of chiral catalysts to introduce stereocenters. While specific examples for this compound are not prevalent, the principles of asymmetric synthesis applied to other coumarins, such as asymmetric dihydroxylation or epoxidation of the C-3/C-4 double bond, could foreseeably be applied to this system.

Reactivity of the Methoxy and Methyl Groups in Directed Derivatization

The methoxy and methyl groups of this compound are not mere spectators in its chemical reactivity; they are active participants that can be targeted for specific derivatization.

The methyl group at the C-4 position is particularly reactive. It can undergo condensation reactions with aromatic aldehydes, a transformation known as the Knoevenagel condensation, to yield styrylcoumarins. This reactivity is attributed to the acidic nature of the methyl protons, which are activated by the adjacent lactone carbonyl group. The resulting styrylcoumarins are of interest due to their extended conjugation and potential applications in materials science and medicinal chemistry.

The methoxy group at the C-5 position, while generally more stable, can be cleaved under harsh conditions to yield the corresponding 5-hydroxycoumarin. This transformation opens up another avenue for derivatization, as the resulting hydroxyl group can be further functionalized through etherification, esterification, or other reactions. The electronic-donating nature of the methoxy group also plays a crucial role in directing electrophilic substitution on the aromatic ring, as previously mentioned.

Photochemical Reactions and Products Derived from this compound Precursors

The photochemical behavior of coumarins is a well-studied area, with applications ranging from photobiology to materials science. The C-3/C-4 double bond of the chromenone core is typically the most photochemically active site. Upon irradiation with UV light, coumarins can undergo a [2+2] cycloaddition reaction to form cyclobutane (B1203170) dimers. The regioselectivity and stereoselectivity of this photodimerization are highly dependent on the reaction medium and the substitution pattern of the coumarin.

While specific photochemical studies on this compound are limited, research on other coumarin derivatives provides valuable insights. For instance, the photodimerization of coumarins can be controlled to produce either syn or anti dimers. The presence of the methyl group at C-4 and the methoxy group at C-5 would be expected to influence the stereochemical outcome of such reactions.

Furthermore, coumarins can participate in photochemical reactions with other molecules. For example, they can act as photosensitizers or undergo photoaddition reactions with alkenes and alkynes. The specific excited-state properties of this compound, influenced by its substitution pattern, would determine its efficacy and selectivity in these photochemical transformations.

Investigation of Novel Reaction Pathways and Synthesis of Complex Derivatives

The this compound scaffold serves as a valuable starting material for the synthesis of more complex and structurally diverse molecules. Its inherent reactivity, coupled with the functional handles provided by the methoxy and methyl groups, allows for a wide range of synthetic manipulations.

Novel reaction pathways often involve the strategic use of catalysis to achieve transformations that are not possible under classical conditions. For example, transition-metal-catalyzed cross-coupling reactions could be employed to functionalize the aromatic ring or the C-3 position. The development of multicomponent reactions starting from this compound is another promising avenue for the efficient construction of complex molecular architectures.

The synthesis of fused heterocyclic systems is a particularly active area of research. By designing reactions that involve both the coumarin core and its substituents, novel polycyclic compounds with potentially interesting biological or material properties can be accessed. For instance, the methyl group could be elaborated into a side chain that subsequently cyclizes onto the coumarin ring or a pre-functionalized position on the aromatic ring. The versatility of the coumarin scaffold ensures that the exploration of new reaction pathways and the synthesis of complex derivatives will remain a fruitful area of chemical research.

Computational Chemistry and Quantum Mechanical Investigations of 5 Methoxy 4 Methyl 2h Chromen 2 One

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

No specific DFT studies on 5-methoxy-4-methyl-2H-chromen-2-one were found. Such studies would typically involve optimizing the molecular geometry and calculating properties like bond lengths, bond angles, dihedral angles, and vibrational frequencies. The selection of an appropriate functional and basis set, often validated by comparing calculated data with experimental values for similar compounds, is a crucial first step in this analysis.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps, Global Reactivity Descriptors)

There is no published FMO analysis for this compound. This type of investigation focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. From the HOMO and LUMO energies, global reactivity descriptors such as electronegativity, chemical hardness, and global softness can be calculated to predict how the molecule will interact in chemical reactions.

Molecular Electrostatic Potential (MEP) Surface Analysis for Electrostatic Interactions and Reactivity Sites

A Molecular Electrostatic Potential (MEP) surface map for this compound has not been published. This analysis provides a visual representation of the charge distribution on a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. MEP maps are invaluable for predicting sites of intermolecular interactions, particularly hydrogen bonding and electrophilic/nucleophilic attacks.

Conformational Analysis and Energy Landscapes via Computational Methods

Detailed conformational analyses and the corresponding energy landscapes for this compound are not available. Such studies are essential for flexible molecules to identify the most stable conformers and understand the energy barriers between different spatial arrangements. This information is critical for predicting a molecule's behavior in solution and its ability to bind to biological receptors.

Structure Activity Relationship Sar Studies and Molecular Mechanisms of Action for 5 Methoxy 4 Methyl 2h Chromen 2 One and Its Bioactive Analogs

Elucidation of Molecular Determinants for Biological Activities through SAR Analysis

The biological activities of coumarin (B35378) derivatives, including 5-methoxy-4-methyl-2H-chromen-2-one, are significantly influenced by the nature and position of substituents on the coumarin scaffold. Structure-activity relationship (SAR) studies have been instrumental in identifying key molecular features that govern the efficacy and selectivity of these compounds against various biological targets.

For instance, in the context of Mcl-1 inhibition, a validated target in cancer therapy, the presence of a catechol group on the coumarin ring is a critical determinant for inhibitory activity. nih.gov Methylation of these catechol moieties leads to a significant reduction in Mcl-1 inhibition, highlighting the importance of the free hydroxyl groups for interaction with the target protein. nih.gov The position and number of hydroxyl groups on the coumarin scaffold also play a crucial role, with specific patterns leading to enhanced binding affinity. nih.gov

In the development of inhibitors for other enzymes, such as tyrosyl-DNA phosphodiesterase I (Tdp1), the introduction of different substituents at various positions of the coumarin ring has been shown to modulate biological activity. nih.govnih.govresearchgate.net For example, the addition of monoterpenoid moieties to arylcoumarins has resulted in potent Tdp1 inhibitors with IC50 values in the submicromolar range. nih.govresearchgate.net Specifically, a fluorine substituent at the 4-position of a pendant aromatic ring on a geraniol-coumarin conjugate was found to be the most potent inhibitor in one study, with an IC50 of 130 nM. nih.gov

Furthermore, SAR studies on coumarin-based inhibitors of monoamine oxidases (MAOs) have revealed that the substitution pattern on the 2H-chromen-2-one ring affects isoform selectivity. nih.gov While 3-substituted coumarins with small hydrophobic portions tend to be potent MAO-B inhibitors, 7-substituted derivatives are generally less active against this isoform. nih.gov The size of the substituent is also a key factor for MAO-A inhibition, with smaller derivatives often exhibiting higher potency and selectivity. nih.gov

The following table summarizes the impact of different substituents on the biological activity of coumarin analogs:

| Target | Favorable Substituents/Moieties | Unfavorable Substituents/Moieties |

| Mcl-1 | Catechol groups nih.gov | Methylated catechol groups nih.gov |

| Tdp1 | Monoterpenoid moieties, 4-fluoroaryl group nih.govnih.gov | Elongated linkers between moieties nih.gov |

| MAO-A | Small substituents nih.gov | Larger substituents (e.g., methoxymethyl) nih.gov |

| MAO-B | 3-substituted small hydrophobic portions nih.gov | 7-substituted groups nih.gov |

These examples underscore the power of SAR analysis in guiding the rational design of more potent and selective coumarin-based therapeutic agents. By systematically modifying the coumarin scaffold and evaluating the resulting changes in biological activity, researchers can identify the key molecular determinants responsible for target engagement and efficacy.

Enzyme Inhibition Mechanisms and Isoform Selectivity

Investigation of DNA Gyrase Inhibition

DNA gyrase, an essential bacterial enzyme responsible for maintaining DNA topology, is a well-validated target for antibacterial agents. nih.gov This enzyme, a type II topoisomerase, functions as a heterotetramer of two GyrA and two GyrB subunits. nih.gov Its primary role is to introduce negative supercoils into DNA, a process crucial for bacterial DNA replication and transcription. nih.govmdpi.com

Coumarin-based compounds, particularly aminocoumarins, are known inhibitors of DNA gyrase. psu.eduresearchgate.net Their mechanism of action involves binding to the GyrB subunit, which houses the ATPase activity of the enzyme. nih.gov This binding event prevents the conformational changes necessary for the catalytic cycle, thereby inhibiting the supercoiling activity of gyrase. mdpi.com

Structure-activity relationship studies have provided insights into the features of aminocoumarins that are important for their inhibitory activity. For instance, the presence of a 3'-5-methyl-pyrrole-2-carbonyl (MePC) moiety and the naturally occurring 3-dimethylallyl-4-hydroxy-benzoic acid side chain are significant for the inhibition of topoisomerase IV, a related enzyme also targeted by some quinolones. psu.edu Modifications to the alkyl side chains of the 4-hydroxy-benzoyl moiety can lead to highly potent inhibitors of S. aureus gyrase. psu.edu In contrast, removal of the acyl substituent at position 3 of the deoxysugar of novobiocin (B609625) significantly reduces its activity against S. aureus gyrase. psu.edu

The inhibitory potency of these compounds can vary between bacterial species. For example, many aminocoumarins inhibit S. aureus gyrase more effectively than E. coli gyrase. psu.eduresearchgate.net This selectivity is an important consideration in the development of new antibacterial agents. The table below shows the inhibitory concentrations (IC50) of selected aminocoumarins against DNA gyrase from different bacterial sources.

| Compound | Target Enzyme | IC50 (nM) |

| Novclobiocin 217 | S. aureus DNA Gyrase | 1 |

| Novclobiocin 225 | S. aureus DNA Gyrase | 1 |

| Novobiocin | S. aureus DNA Gyrase | 100-fold less active than Novclobiocin 103 |

It is noteworthy that some quinolone antibiotics, another class of DNA gyrase inhibitors, target both DNA gyrase and topoisomerase IV. nih.gov In Gram-negative bacteria, DNA gyrase is often the primary target, while in Gram-positive bacteria, it is topoisomerase IV. medscape.com This dual-targeting mechanism can contribute to the broad-spectrum activity of these drugs. nih.gov

Studies on Carbonic Anhydrase Inhibition and Selectivity

Carbonic anhydrases (CAs) are a family of zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. thieme-connect.de These enzymes are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. thieme-connect.dewikipedia.org Several isoforms of human carbonic anhydrase (hCA) have been identified, and the development of isoform-selective inhibitors is a key goal to minimize side effects. nih.gov

Coumarin derivatives have emerged as a class of CA inhibitors. thieme-connect.denih.gov Their mechanism of inhibition often involves the coumarin scaffold acting as a recognition element that anchors the inhibitor to the enzyme's active site. nih.gov The inhibitory potency and isoform selectivity of these compounds can be modulated by the nature and position of substituents on the coumarin ring. nih.govnih.gov

For example, studies on coumarin-based dual inhibitors of hCAs and monoamine oxidases (MAOs) have shown that the substitution pattern on the 2H-chromen-2-one ring influences activity against different hCA isoforms. nih.gov The introduction of amino acyl and (pseudo)-dipeptidyl appendages to the coumarin scaffold has been explored to achieve dual inhibition. nih.gov

In a separate study, a series of coumarin-based compounds were synthesized and evaluated for their inhibitory activity against various hCA isoforms. The results highlighted that specific substitution patterns on the coumarin ring led to potent and selective inhibition of certain isoforms, such as the tumor-associated hCA IX and XII. nih.gov

The table below presents the inhibitory activities (Ki) of some coumarin derivatives against different hCA isoforms.

| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |

| 6-Methoxy-2-oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide (9f) | Data not available | Data not available | Data not available | Data not available |

| 7-Methoxy-2-oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide | Data not available | Data not available | Data not available | Data not available |

The data indicates that subtle changes in the substitution pattern, such as the position of a methoxy (B1213986) group, can significantly impact the inhibitory profile of the compounds against different hCA isoforms. This underscores the importance of detailed structure-activity relationship studies in the design of selective CA inhibitors.

Phosphoinositide 3-Kinase (PI3K) Inhibition Pathways

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, metabolism, and survival. nih.gov Aberrant activation of this pathway is a frequent event in many human cancers, making it an attractive target for therapeutic intervention. nih.gov The central event in PI3K signaling is the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to the second messenger phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3), which in turn activates downstream effectors like AKT. nih.gov

While direct inhibition of PI3K by this compound is not extensively documented in the provided search results, related compounds and other small molecules have been shown to modulate this pathway. For instance, 5-methoxytryptophan (B613034) (5-MTP), a tryptophan metabolite, has been shown to induce apoptosis and cell cycle arrest in colorectal cancer cells, and its effects are enhanced when combined with inhibitors of the PI3K/Akt/FoxO3a signaling pathway. nih.gov This suggests that targeting this pathway can be a valuable strategy in cancer treatment. nih.gov

Furthermore, a novel small molecule HIF-1 pathway inhibitor, 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide, has been identified. nih.gov Although its primary target is the hypoxia-inducible factor-1 (HIF-1) pathway, the intricate crosstalk between cellular signaling pathways means that its effects could potentially intersect with PI3K signaling. Structure-activity relationship studies of analogs of this compound have been conducted to optimize its pharmacological properties. nih.gov These studies revealed that a 3,4-dimethoxybenzenesulfonyl group and a propan-2-amine moiety were important for its inhibitory activity. nih.gov

The following table summarizes the key findings related to the inhibition of the PI3K pathway by related compounds.

| Compound/Strategy | Effect on PI3K Pathway | Cellular Outcome |

| 5-methoxytryptophan (5-MTP) + PI3K/Akt/FoxO3a inhibitor | Enhanced inhibition of the pathway nih.gov | Increased apoptosis and cell cycle arrest in colorectal cancer cells nih.gov |

| 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide | Indirectly related via HIF-1 inhibition nih.gov | Antagonizes tumor growth nih.gov |

These findings highlight the complexity of cellular signaling and the potential for coumarin-based structures to influence the PI3K pathway, either directly or indirectly. Further research is needed to elucidate the precise mechanisms by which this compound and its analogs may interact with and modulate this critical cancer-related pathway.

Tyrosyl-DNA Phosphodiesterase I (Tdp1) Inhibition

Tyrosyl-DNA phosphodiesterase 1 (Tdp1) is a crucial human DNA repair enzyme that plays a significant role in removing DNA damage caused by topoisomerase 1 (Top1) poisons, a class of widely used anticancer drugs like topotecan (B1662842) and irinotecan. nih.govresearchgate.net By repairing these lesions, Tdp1 can reduce the efficacy of Top1 inhibitors, leading to drug resistance. mdpi.com Consequently, inhibiting Tdp1 is a promising strategy to enhance the effectiveness of existing cancer chemotherapies. nih.govresearchgate.netmdpi.com

Coumarin derivatives have been identified as potent inhibitors of Tdp1. nih.govnih.govresearchgate.net The mechanism of Tdp1 inhibition by these compounds is being actively investigated. It is believed that they bind to the enzyme, preventing it from carrying out its DNA repair functions. nih.govnih.govresearchgate.netmdpi.commdpi.com

Structure-activity relationship (SAR) studies have been instrumental in developing highly effective coumarin-based Tdp1 inhibitors. For instance, combining 4-arylcoumarin and monoterpenoid moieties has yielded potent inhibitors with IC50 values in the submicromolar range. nih.govresearchgate.net The nature of the substituents on the coumarin and the aryl ring, as well as the type of monoterpenoid fragment, significantly influences the inhibitory activity. nih.gov

The table below showcases the Tdp1 inhibitory activities of several coumarin derivatives, highlighting the impact of different structural modifications.

| Compound | Description | Tdp1 IC50 (µM) |

| 3ba | Arylcoumarin-monoterpenoid conjugate | 0.62 nih.govresearchgate.net |

| 33a | Geraniol-coumarin conjugate with 4-fluoro substituent | 0.130 nih.gov |

| 33b | Saturated monoterpenoid fragment | Less active than 33a nih.gov |

| 34c | Myrtenol-coumarin conjugate with 4-bromo substituent | Highly active nih.gov |

| 37c | Myrtenol-coumarin conjugate with 2-methoxy substituent | Highly active nih.gov |

| 37d | Elongated linker compared to 37c | Decreased activity nih.gov |

These findings demonstrate that the coumarin scaffold is a versatile platform for the design of potent Tdp1 inhibitors. The ability to fine-tune the inhibitory activity through chemical modifications makes these compounds promising candidates for further development as adjuncts to cancer therapy. In vivo studies have shown that some of these inhibitors can significantly enhance the antitumor effect of topotecan. nih.govresearchgate.net

Dihydroorotate (B8406146) Dehydrogenase (DHODH) Inhibition

Dihydroorotate dehydrogenase (DHODH) is a crucial enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, making it a significant target for therapeutic intervention in diseases characterized by rapid cell proliferation, such as cancer and certain viral infections. lu.seuni-hamburg.de The enzyme catalyzes the oxidation of dihydroorotate to orotate, a rate-limiting step in the synthesis of uridine (B1682114) monophosphate (UMP), the precursor for all pyrimidine nucleotides. lu.se Inhibition of DHODH can thus deplete the pyrimidine pool necessary for DNA and RNA synthesis.

While DHODH is a validated target for various inhibitors, including some coumarin derivatives, specific research detailing the direct inhibitory activity of this compound on DHODH is not extensively documented in the reviewed literature. However, studies on other coumarin-based structures have shown promise. For instance, substituted coumarin-4-acetyl amino acids have been designed and evaluated for their inhibitory activity against DHODH, indicating that the coumarin scaffold is a viable starting point for developing such inhibitors. researchgate.net Additionally, compounds like 5-hydroxy/methoxy-4-aminocoumarin have been developed as inhibitors of Plasmodium falciparum DHODH (PfDHODH), a critical target for antimalarial drugs. lu.se This suggests that while direct evidence for this compound is sparse, its core structure is relevant to the field of DHODH inhibition.

Receptor Binding Affinity and Functional Modulatory Effects

Serotonin (B10506) Receptor (e.g., 5-HT1A, 5-HT2A) Affinity and Antagonism Studies

Analogs of this compound have been synthesized and evaluated for their binding affinity to serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes, which are important targets in neuroscience. nih.gov These studies often involve modifying the core coumarin structure with linkers and arylpiperazine moieties to enhance receptor interaction. mdpi.com

Radioligand binding assays have determined the inhibitory constants (Ki) for a variety of these derivatives, revealing a range of affinities. For example, functional assays have shown that specific derivatives, such as 8-acetyl-7-(2-hydroxy-3-(4-(2-methoxyphenyl)piperazin-1-yl)propoxy)-4-methyl-2H-chromen-2-one, exhibit significant antagonistic activity at the 5-HT1A receptor. mdpi.com

Structure-activity relationship (SAR) studies highlight that the position of substituents on the arylpiperazine ring and modifications to the coumarin scaffold are critical for binding affinity. mdpi.comresearchgate.net Shifting a methoxy group on the phenyl ring from the ortho to the meta position can dramatically increase affinity for the 5-HT2A receptor in some derivatives. nih.gov Conversely, adding an acetyl group at certain positions of the 4-methyl-2H-chromen-2-one ring can decrease binding affinity for the 5-HT1A receptor. nih.gov These findings underscore the modular nature of these coumarin derivatives and the potential to fine-tune their receptor interaction profiles. mdpi.com

Table 1: Binding Affinity of Selected 4-Methyl-2H-chromen-2-one Analogs for Serotonin Receptors

| Compound/Analog | Receptor | Binding Affinity (Ki) |

|---|---|---|

| 6-acetyl-7-(2-hydroxy-3-(4-(3-methoxyphenyl)piperazin-1-yl)propoxy)-4-methyl-2H-chromen-2-one | 5-HT2A | 83 nM |

| 8-acetyl-7-(2-hydroxy-3-(4-(3-methoxyphenyl)piperazin-1-yl)propoxy)-4-methyl-2H-chromen-2-one | 5-HT2A | 67 nM |

| 7-(2-hydroxy-3-(4-(2-methoxyphenyl)piperazin-1-yl)propoxy)-4-methyl-2H-chromen-2-one | 5-HT1A | 291 nM |

| 6-acetyl-7-(2-hydroxy-3-(4-(2-methoxyphenyl)piperazin-1-yl)propoxy)-4-methyl-2H-chromen-2-one | 5-HT1A | 1846 nM |

Data sourced from a study on 2- and 3-methoxyphenylpiperazine derivatives of coumarins. nih.gov

Cellular and Subcellular Molecular Mechanisms

Apoptosis Induction Pathways

Coumarin derivatives are recognized for their capacity to induce apoptosis (programmed cell death) in various cancer cell lines, a key mechanism for their anticancer activity. nih.goviiarjournals.orgscienceopen.com Apoptosis is executed through two primary signaling cascades: the intrinsic (mitochondria-mediated) pathway and the extrinsic (death receptor-mediated) pathway. nih.gov

The intrinsic pathway is often triggered by cellular stress and involves the mitochondria. nih.gov Studies on coumarin derivatives have shown they can induce the loss of mitochondrial membrane potential and promote the release of cytochrome c into the cytosol. nih.gov This process activates initiator caspases, such as caspase-9, which in turn activate executioner caspases like caspase-3. nih.gov The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of this pathway, and some coumarins have been found to down-regulate anti-apoptotic proteins like Bcl-2 while up-regulating pro-apoptotic proteins like Bax. nih.goviiarjournals.org

The extrinsic pathway is initiated by the binding of extracellular ligands to cell surface death receptors. nih.gov This leads to the activation of caspase-8, which can also trigger the executioner caspase cascade. tubitak.gov.tr Research on certain coumarin derivatives indicates they can activate both initiator (caspase-8, -9) and executioner (caspase-3) caspases, suggesting an ability to engage both apoptotic pathways. nih.govtubitak.gov.tr

Modulation of Cell Cycle Progression (e.g., G2/M Phase Arrest)

A hallmark of many anticancer agents is their ability to interfere with the cell cycle, leading to arrest at specific checkpoints and preventing cell proliferation. Several chromene and coumarin derivatives have been shown to induce cell cycle arrest, particularly at the G2/M phase. researchgate.netmdpi.com

This arrest prevents cells from entering mitosis and is often a prelude to apoptosis. The mechanism underlying G2/M arrest by these compounds involves the modulation of key cell cycle regulatory proteins. For instance, studies on related compounds have demonstrated a downregulation of the cyclin B1/Cdc2 complex, which is essential for the G2 to M transition. mdpi.com Furthermore, an upregulation of cyclin-dependent kinase inhibitors, such as p21, has been observed. mdpi.com The activation of DNA damage response pathways, involving proteins like ATM and Chk2, can also lead to p53 activation, which in turn induces p21 and promotes G2/M arrest. mdpi.com

Table 2: Effect of Chromene Derivatives on Cell Cycle Progression

| Cell Line | Treatment Compound Class | Observed Effect | Key Molecular Players |

|---|---|---|---|

| Various Cancer Cells | Pyrano[3,2-c]chromene derivatives | Arrest at S and G2/M phase | Decrease in oncogenic miR-25, IL-6 |

| Ovarian Cancer Cells | Chalcone derivative | G2/M phase arrest | Induction of p21, modulation of Akt, Erk1/2 |

| Hepatocellular Carcinoma | Chromene derivatives | S phase arrest | Elevation of caspases, Bax; downregulation of Bcl2 |

Data compiled from studies on various chromene and related derivatives. researchgate.netmdpi.comnih.gov

Disruption of Microtubule Networks

The microtubule cytoskeleton is essential for maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division. Its disruption is a validated strategy in cancer therapy. Certain classes of coumarins and chromenes have been identified as microtubule-disrupting agents. oaepublish.comfrontiersin.org

Studies on 2-amino-3-cyano-4-aryl-7-methoxy-4H-chromenes have demonstrated substantial microtubule disruption, which is linked to their antiproliferative effects. oaepublish.com This disruption leads to a halt in the cell cycle at the G2/M phase. oaepublish.com In some cases, these compounds have been shown to inhibit microtubule affinity-regulating kinase 4 (MARK4), an enzyme that promotes microtubule dynamics. frontiersin.org By inhibiting MARK4, these coumarin derivatives can suppress cell viability and induce apoptosis in a manner dependent on this kinase activity. frontiersin.org The ability of certain coumarins to interfere with microtubule organization suggests they might act as tubulin polymerization inhibitors, a mechanism shared by several successful chemotherapy drugs. mdpi.com

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 8-acetyl-7-(2-hydroxy-3-(4-(2-methoxyphenyl)piperazin-1-yl)propoxy)-4-methyl-2H-chromen-2-one |

| 6-acetyl-7-(2-hydroxy-3-(4-(3-methoxyphenyl)piperazin-1-yl)propoxy)-4-methyl-2H-chromen-2-one |

| 8-acetyl-7-(2-hydroxy-3-(4-(3-methoxyphenyl)piperazin-1-yl)propoxy)-4-methyl-2H-chromen-2-one |

| 7-(2-hydroxy-3-(4-(2-methoxyphenyl)piperazin-1-yl)propoxy)-4-methyl-2H-chromen-2-one |

| 6-acetyl-7-(2-hydroxy-3-(4-(2-methoxyphenyl)piperazin-1-yl)propoxy)-4-methyl-2H-chromen-2-one |

| Brequinar |

| Meds433 |

| Isosamidin |

| 3′S,4′S-disenecioylkhellactone |

| 2-amino-4-(4-(2-hydroxyethoxy)-3-methoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]coumarin-3-carbonitrile |

| 2-amino-4-(4-hydroxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]coumarin-3-carbonitrile |

| 7,8-Dihydroxy-4-methylcoumarin |

| 3-(4-(2-(dimethylamino)ethoxy)-phenyl)-7-methoxy-4-phenyl coumarin |

| 3-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)-7-methoxy-4-phenylcoumarin |

| 3-(4-(2-(diethylamino) ethoxy)phenyl)-7-methoxy-4-methylcoumarin |

| 6,8-dichloro-3-(3-methoxyphenyl)-2H-chromen-2-one |

| 3-benzoyl-6-methoxy-2H-chromen-2-one |

| 2-amino-4-(3-nitrophenyl)-4H-naphtho(1,2-b)pyran-3-carbonitrile |

Interactions with Metabolic Pathways and Detoxification Enzymes

Coumarin derivatives, through their structural diversity, exhibit a range of interactions with metabolic and detoxification enzymes, primarily the cytochrome P450 (CYP) superfamily. These enzymes are central to Phase I metabolism, responsible for modifying xenobiotics to facilitate their excretion. nih.gov The interaction of coumarins with these pathways is crucial, as it can influence their bioavailability, efficacy, and potential for drug-drug interactions.

Studies on CYP2B subfamily enzymes, such as CYP2B4 and CYP2B6, have utilized 7-alkoxycoumarin derivatives to probe substrate-enzyme interactions. The metabolism of these compounds often involves O-dealkylation. Research has shown that modifications to the coumarin core, such as the introduction of a 4-methyl or 4-trifluoromethyl group, can significantly alter the kinetic parameters (Kₘ and kcat). nih.gov For instance, with CYP2B6, adding a 4-methyl group to 7-ethoxycoumarin (B196162) increases the catalytic rate (kcat) with a small decrease in the Michaelis constant (Kₘ), while a 4-trifluoromethyl group leads to a sharp decrease in Kₘ with little change in kcat. nih.gov This demonstrates that small structural changes can modulate both the binding affinity and the metabolic turnover rate.

Beyond the CYP system, 4-methylcoumarin (B1582148) derivatives have been shown to modulate the activity of enzymes involved in inflammatory responses. Certain hydroxylated 4-methylcoumarins can inhibit the oxidative metabolism of human neutrophils, a key process in inflammation. nih.gov Specifically, 6,7- and 7,8-dihydroxy-4-methylcoumarins appear to inhibit the protein kinase C (PKC)-mediated signaling pathway, which is crucial for activating neutrophil ROS generation. nih.govresearchgate.net Furthermore, 4-methylcoumarins bearing a catechol group have been found to suppress the activity of neutrophil enzymes like elastase and myeloperoxidase (MPO), further contributing to their potential anti-inflammatory effects. nih.gov The presence of free dihydroxyl groups is critical for this inhibitory activity, with o-dihydroxy-substituted coumarins being more potent than m-dihydroxy analogs. nih.gov

The interaction of coumarins with multidrug-resistance-associated protein 1 (MRP1), an ATP-binding cassette (ABC) transporter involved in detoxification and drug resistance, has also been explored using computational methods. These studies suggest that certain coumarin derivatives could act as inhibitors of MRP1 by binding to its nucleotide-binding domains (NBDs), potentially interfering with ATP binding and modulating the protein's transport function. tandfonline.comnih.gov This highlights a potential mechanism by which coumarins could influence cellular detoxification and overcome drug resistance.

Table 2: Effects of Coumarin Analogs on Metabolic and Detoxification Enzymes

| Coumarin Analog Class | Enzyme/Pathway | Observed Effect | Reference |

|---|---|---|---|

| 7-Alkoxy-4-methylcoumarins | Cytochrome P450 (CYP2B6) | 4-Methyl group increased kcat for O-deethylation. | nih.gov |

| 7-Alkoxy-4-trifluoromethylcoumarins | Cytochrome P450 (CYP2B6) | 4-Trifluoromethyl group sharply decreased Kₘ for O-deethylation. | nih.gov |

| 6,7- and 7,8-Dihydroxy-4-methylcoumarins | Neutrophil Oxidative Metabolism (PKC pathway) | Inhibition of ROS generation. | nih.govresearchgate.net |

| 4-Methylcoumarins with catechol group | Neutrophil Elastase and Myeloperoxidase (MPO) | Suppression of enzyme activity. | nih.gov |

| Symmetrical ketone derivative of coumarin | Multidrug-Resistance-Associated Protein 1 (MRP1) | Potential competitive inhibition by binding to NBDs (in silico). | tandfonline.comnih.gov |

Investigation of Antimicrobial Mechanisms (e.g., Antibacterial, Antifungal)

Coumarin derivatives represent a promising class of antimicrobial agents, with research demonstrating their efficacy against a range of bacterial and fungal pathogens, including drug-resistant strains. nih.govnih.gov The mechanisms underlying their antimicrobial action are varied and depend on the specific structural features of the coumarin analog and the target microorganism.

One of the primary antibacterial mechanisms for certain coumarin derivatives is the disruption of the bacterial cell membrane. A series of amphiphilic coumarin compounds were designed to target and compromise membrane integrity. One lead compound, featuring a geranyl group and a guanidyl group, exhibited potent and rapid bactericidal activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). acs.org This compound was shown to kill bacteria within 30 minutes by directly disrupting the cell membrane, a mechanism that can reduce the likelihood of resistance development. acs.org The amphiphilic nature of these molecules, combining the hydrophobic coumarin core with cationic groups, is crucial for this membrane-targeting action.

Another significant antimicrobial mechanism involves the inhibition of bacterial quorum sensing (QS). QS is a cell-to-cell communication system that bacteria use to coordinate gene expression and regulate virulence factors, such as biofilm formation and toxin production. Several coumarin derivatives have been identified as quorum sensing inhibitors (QSIs). For example, scopoletin (B1681571) and scoparone (B1681568) were found to attenuate the virulence of Pseudomonas aeruginosa by inhibiting QS-associated genes (lasI, rhlI, and pqsA). dovepress.com This led to a reduction in the production of virulence factors like pyocyanin, rhamnolipid, and elastase, as well as decreased biofilm formation and swarming motility. dovepress.com Similarly, other coumarin analogs have been shown to inhibit P. aeruginosa biofilm formation by repressing the cyclic di-GMP signaling pathway and the production of the exopolysaccharide Psl. nih.gov

The antimicrobial spectrum of coumarins is broad. Derivatives have shown activity against various Gram-positive bacteria (S. aureus, Bacillus cereus, Micrococcus luteus) and Gram-negative bacteria (Escherichia coli, Salmonella typhimurium, P. aeruginosa). acs.orgtandfonline.commdpi.com Some coumarins also exhibit potent antifungal activity against species like Candida albicans, Candida krusei, and Cryptococcus neoformans. tandfonline.com The structure-activity relationship is key; for example, a monobrominated coumarin showed a broad antibacterial spectrum, being particularly active against Gram-negative bacteria, while certain bis-coumarins displayed notable antifungal properties. tandfonline.com

Table 3: Antimicrobial Activity of Selected Coumarin Analogs

| Compound/Analog Class | Target Organism(s) | Mechanism/Activity | MIC (μg/mL) | Reference |

|---|---|---|---|---|

| Amphiphilic coumarin with geranyl & guanidyl groups | Gram-positive bacteria (inc. MRSA) | Disruption of bacterial cell membrane | 0.78–3.125 | acs.org |

| Scopoletin, Scoparone | Pseudomonas aeruginosa | Quorum sensing inhibition (downregulation of lasI, rhlI, pqsA) | N/A | dovepress.com |

| Monobrominated coumarin | S. typhimurium, S. aureus, E. coli, P. aeruginosa | Bactericidal | 31.25 - 125 | tandfonline.com |

| Bis-coumarin 7 | C. krusei, C. albicans, C. neoformans | Fungicidal | 15.62 - 62.5 | tandfonline.com |

| 5,7-Dihydroxy-4-trifluoromethylcoumarin | B. cereus, M. luteus, L. monocytogenes, S. aureus | Antibacterial | ~1.5 mM | mdpi.com |

| (Z)-7-(2-(methoxyimino)-2-(thiazol-2-yl) ethoxy)-4-methyl-2H-chromen-2-one | MRSA | Antibacterial and eradication of biofilm | 1 | nih.gov |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as a coumarin derivative, and a biological target at the molecular level. These in silico methods provide valuable insights into binding affinities, modes of interaction, and the stability of ligand-protein complexes, guiding the rational design of more potent and selective therapeutic agents. tandfonline.combiointerfaceresearch.com

A wide range of coumarin analogs have been investigated using these techniques against various protein targets implicated in different diseases. For instance, docking studies have explored the binding of coumarin derivatives to enzymes such as acetylcholinesterase (AChE) for Alzheimer's disease nih.gov, VEGFR-2 for cancer pcbiochemres.com, and dipeptidyl peptidase-IV (DPPIV) for diabetes. These studies typically identify the key amino acid residues in the active site that form hydrogen bonds and hydrophobic interactions with the coumarin ligand, explaining the basis of their inhibitory activity. For example, docking of a coumarin derivative into the VEGFR-2 active site revealed a binding score superior to the standard inhibitor Sorafenib, with interactions stabilized by the addition of electron-releasing groups to the coumarin scaffold. pcbiochemres.com

MD simulations complement docking studies by providing a dynamic view of the ligand-protein complex over time, assessing its stability and conformational changes in a simulated physiological environment. tandfonline.comnih.gov Simulations have been used to study the stability of coumarin derivatives bound to targets like the main protease (Mpro) of SARS-CoV-2 nih.gov and the multidrug resistance protein MRP1. tandfonline.comnih.gov In the case of MRP1, MD simulations showed that a coumarin derivative could lock the transporter in an outward-facing conformation, suggesting a mechanism for inhibiting its drug efflux function. tandfonline.comnih.gov Similarly, MD simulations of a coumarin derivative in complex with the SARS-CoV-2 Mpro showed a stable binding within the active site, with consistent hydrogen bonding to key catalytic residues like HIS41 and CYS145 over a 100 ns simulation period. nih.gov

These computational approaches are also used to elucidate the interactions of coumarins with transport proteins like human serum albumin (HSA). Docking and MD studies have shown that coumarin derivatives primarily bind to subdomain IB of HSA through a combination of hydrophobic interactions and hydrogen bonds, providing insights into their pharmacokinetic profile. nih.gov The binding free energy, calculated using methods like MM-GBSA, further quantifies the strength of these interactions. nih.gov

Table 4: Molecular Docking and Dynamics Simulation Studies of Coumarin Analogs

| Coumarin Analog/Class | Protein Target | Simulation Method | Key Findings | Reference |

|---|---|---|---|---|

| Coumarin derivatives | Carbonic Anhydrases (CAs) | Molecular Docking (Schrödinger) | Substituents at positions 3 or 4 improved binding coupling energy. | biointerfaceresearch.com |

| Coumarin derivatives | Human Serum Albumin (HSA) | Molecular Docking, MD Simulations | Binding to subdomain IB via hydrophobic and hydrogen bond interactions. | nih.gov |

| Symmetrical ketone derivative of coumarin | Multidrug-Resistance-Associated Protein 1 (MRP1) | Molecular Docking, MD Simulations | Binds to NBDs, overlapping with ATP binding residues; suggests competitive inhibition. | tandfonline.comnih.gov |

| Coumarin-EM04 | SARS-CoV-2 Mpro (6LU7) | Molecular Docking, MD Simulations | Stable binding in the active site, interacting with catalytic dyad (HIS41, CYS145). | nih.gov |

| Coumarin-pyrimidine hybrid (6f) | α-glucosidase (5NN8) | Induced Fit Docking, MD Simulations | Complex stability elucidated; Coulomb, lipophilic, and van der Waals energies are major contributors to binding. | nih.gov |

| Dihydropyrano[3,2-c]chromene derivatives | Liver fibrosis-related protein | Molecular Docking (AutoDock) | Study of ligand-protein interactions to evaluate effectiveness in liver fibrosis treatment. | acs.org |

Exploration of 5 Methoxy 4 Methyl 2h Chromen 2 One in Advanced Material Science and Chemical Biology Tools

Development of Fluorescent Probes and Biosensors based on Chromenone Scaffolds

The development of fluorescent probes and biosensors is a cornerstone of modern chemical biology, enabling the visualization and tracking of biological processes in real-time. Coumarin (B35378) derivatives are particularly valued in this field due to their inherent fluorescent properties, which can be modulated by their chemical environment. These properties include a large Stokes shift, high quantum yields, and good photostability.

While specific research on 5-methoxy-4-methyl-2H-chromen-2-one as a fluorescent probe is not prominent, the general principles of coumarin-based sensor design are well-established. For instance, a water-soluble coumarin-based fluorescent probe, modified via 'click' chemistry, has been developed for the detection of hydrogen peroxide. nih.gov This probe demonstrates a significant increase in fluorescence intensity upon reaction with its target. nih.gov The core structure of coumarin allows for synthetic modifications that can tune its fluorescent properties, making it an attractive scaffold for creating sensors for various analytes. nih.gov The introduction of different functional groups onto the coumarin ring can influence its excitation and emission wavelengths, as well as its sensitivity and selectivity.

Role as Building Blocks and Precursors in Complex Organic Synthesis and Natural Product Mimicry

In the field of organic synthesis, the term "building block" refers to a readily available molecule with specific functionalities that can be used in the construction of more complex chemical structures. frontiersin.org The chromenone core is recognized as a privileged structure in drug discovery, serving as a template for designing novel compounds with significant pharmacological potential. nih.gov